2-(piperazine-1-carbonyl)benzoic Acid
Overview
Description
2-(piperazine-1-carbonyl)benzoic Acid, also known as 1-Benzoyl-4-piperazinecarboxylic acid, is a chemical compound used extensively in scientific research. It has the empirical formula C12H14N2O3 and a molecular weight of 234.25 .
Molecular Structure Analysis
The molecular structure of 2-(piperazine-1-carbonyl)benzoic Acid can be represented by the SMILES stringOC(=O)c1ccccc1C(=O)N2CCNCC2
. This indicates that the molecule contains a benzoic acid group attached to a piperazine ring via a carbonyl group.
Scientific Research Applications
-
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Summary: This compound could potentially be used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds have a broad spectrum of biological activities and are of interest in medicinal chemistry .
- Method: The preparation of these hydrazide-based compounds typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .
- Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
-
Anti-Tubercular Agents
- Summary: There is a possibility that this compound could be used in the design and synthesis of novel anti-tubercular agents .
- Method: This would likely involve the reaction of the compound with other reactants to form a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
-
Condensation Amidation
- Summary: This compound could potentially be used in the condensation amidation of carboxylic acids . This is a key reaction in the synthesis of amides, which are important in a variety of fields, including pharmaceuticals and materials science .
- Method: The specific methods of application or experimental procedures are not provided in the sources I have access to .
- Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
-
Metal–Organic Frameworks
- Summary: This compound could potentially be used in the synthesis of metal–organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands .
- Method: The specific methods of application or experimental procedures are not provided in the sources I have access to .
- Results: The specific outcomes would depend on the exact experimental conditions and reactants used .
Safety And Hazards
properties
IUPAC Name |
2-(piperazine-1-carbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-7-5-13-6-8-14)9-3-1-2-4-10(9)12(16)17/h1-4,13H,5-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJHCSEASCMOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375150 | |
Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazine-1-carbonyl)benzoic Acid | |
CAS RN |
37618-28-3 | |
Record name | 2-(piperazine-1-carbonyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Piperazin-1-ylcarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.